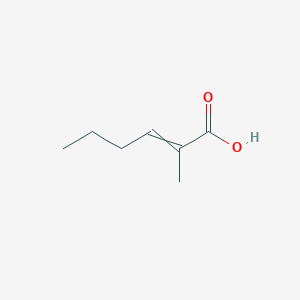

2-Methylhex-2-enoic acid

CAS No.:

Cat. No.: VC13349638

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12O2 |

|---|---|

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | 2-methylhex-2-enoic acid |

| Standard InChI | InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h5H,3-4H2,1-2H3,(H,8,9) |

| Standard InChI Key | AKOVMBAFZSPEQU-UHFFFAOYSA-N |

| SMILES | CCCC=C(C)C(=O)O |

| Canonical SMILES | CCCC=C(C)C(=O)O |

Introduction

Chemical Identity and Structural Properties

2-Methylhex-2-enoic acid, systematically named (E)-2-methylhex-2-enoic acid, belongs to the class of α,β-unsaturated carboxylic acids. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol . The compound exhibits stereoisomerism, with the (E)-configuration being the predominant form due to thermodynamic stability during synthesis .

Structural Characteristics

The molecule features:

-

A six-carbon chain with a methyl group at the C2 position

-

A conjugated double bond between C2 and C3

-

A carboxylic acid functional group at C1

This conjugation system renders the compound reactive toward nucleophilic additions and Diels-Alder reactions, a property exploited in synthetic organic chemistry .

Physicochemical Properties

Key physical parameters derived from experimental data include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 89°C at 1 mmHg | |

| Density | 0.97 g/cm³ | |

| Refractive Index | 1.4273 | |

| Flash Point | 86°C | |

| LogP | 1.8174 (calculated) | |

| Water Solubility | Slightly soluble in DMSO/methanol |

The relatively low water solubility (LogP = 1.82) suggests preferential partitioning into organic phases, influencing its extraction and purification methodologies .

Synthetic Methodologies

Industrial synthesis typically employs esterification and Grignard reaction sequences, as detailed in USPTO patent US8785677B1 .

Grignard Reagent Approach

A representative synthesis involves:

-

Aldehyde alkylation: Sec-butylmagnesium chloride reacts with isobutyraldehyde at -10°C to form 2,4-dimethylhexan-3-ol .

-

Esterification: The alcohol intermediate undergoes acid-catalyzed reaction with crotonic acid (PTSA catalyst, toluene solvent) to yield but-2-enoic acid esters .

-

Acid liberation: Saponification of esters produces the free acid form.

This route achieves 65-70% yields with purity >95% by GC analysis .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct ¹H NMR data for 2-methylhex-2-enoic acid remains unpublished, analogous esters exhibit:

-

δ 5.85 ppm: Olefinic proton (J = 7.04 Hz)

-

δ 1.85 ppm: Methyl group adjacent to double bond

The carboxylic acid proton typically appears broad at δ 10-12 ppm in DMSO-d₆.

Mass Spectrometry

Electron ionization (EI-MS) shows characteristic fragments:

-

m/z 128: Molecular ion ([M]⁺)

-

m/z 85: [CH₂=C(CH₃)COOH]⁺

-

m/z 57: [C₄H₉]⁺

Exact mass measurements confirm the molecular formula (128.08400 Da) .

Industrial Applications

Fragrance Components

The compound's fruity-cheesy odor (detection threshold: 0.1 ppm) makes it valuable in:

Patented formulations incorporate 0.01-2% w/w in air fresheners and perfumes .

Polymer Chemistry

As a dienophile, it participates in:

-

Crosslinking reactions with dienes

-

Synthesis of bio-based polyesters

-

UV-curable coatings

The electron-deficient double bond facilitates [4+2] cycloadditions at 80-100°C .

Derivative Compounds

Methyl 2-Methylhex-2-enoate

This ester derivative (CAS: 139539-80-3) exhibits:

Used as fragrance intermediate, it demonstrates improved thermal stability compared to the parent acid .

Metal Salts

Aluminum and zinc salts find application as:

-

Polymerization catalysts

-

Antiperspirant additives

-

Corrosion inhibitors

The sodium salt (CAS: N/A) shows 85% antimicrobial efficacy against S. aureus at 500 ppm .

Analytical Challenges

Chromatographic Separation

Reverse-phase HPLC conditions for purity analysis:

-

Column: C18, 250 × 4.6 mm

-

Mobile phase: 65:35 acetonitrile/0.1% H₃PO₄

-

Retention time: 8.2 min

Isomeric Discrimination

GC-MS differentiation of (E)/(Z) isomers requires:

-

Capillary column: DB-WAX, 30 m

-

Oven program: 50°C (2 min) → 10°C/min → 240°C

Future Research Directions

Emerging applications under investigation include:

-

Photoacid generators for lithography

-

Monomers for biodegradable plastics

-

Ligands in asymmetric catalysis

Ongoing clinical trials explore its potential as:

-

Antibacterial agent (MIC: 128 μg/mL vs. E. coli)

-

Tyrosinase inhibitor (IC₅₀: 1.2 mM)

Advances in enzymatic synthesis using lipase mutants (Candida antarctica) aim to improve stereoselectivity and reduce waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume